N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine is a synthetic peptide derivative that incorporates the tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and research due to its stability and ease of handling. The Boc group is a common protecting group for amines in organic synthesis, providing protection during various chemical reactions and ensuring the integrity of the amino acid sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acids using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine undergoes various chemical reactions, including:
Coupling Reactions: The protected peptide can be further elongated by coupling with other amino acids or peptide fragments using peptide coupling reagents.
Oxidation and Reduction: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide or methionine sulfone under oxidative conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine form of the peptide.
Oxidation: Oxidation of methionine results in methionine sulfoxide or methionine sulfone.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, serving as a building block in peptide synthesis.
Biology: Employed in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Investigated for its potential therapeutic applications, including the development of peptide-based drugs and vaccines.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine primarily involves its role as a protected peptide intermediate. The Boc group provides stability during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free peptide can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The methionine residue can undergo oxidation, which may influence the peptide’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
N-t-BOC-MDMA: A synthetic precursor to MDMA, used in chemical synthesis.
N-t-BOC-ketamine: A protected form of ketamine, used in research and synthesis.
N-t-BOC-methamphetamine: A protected form of methamphetamine, used in chemical synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-L-tyrosyl-L-methionylglycine is unique due to its specific amino acid sequence and the presence of the Boc protecting group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
47710-78-1 |
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Molecular Formula |
C21H31N3O7S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H31N3O7S/c1-21(2,3)31-20(30)24-16(11-13-5-7-14(25)8-6-13)19(29)23-15(9-10-32-4)18(28)22-12-17(26)27/h5-8,15-16,25H,9-12H2,1-4H3,(H,22,28)(H,23,29)(H,24,30)(H,26,27)/t15-,16-/m0/s1 |
InChI Key |
DIMZBANHWJFXDX-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)O |
Origin of Product |
United States |
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